REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[SH:12].[CH2:13](OS([O-])(=O)=O)[CH2:14]CCCCCCCCCC.[Na+].C(OC(=O)C)(=O)C>O>[CH3:13][C:14]1[S:12][C:3]2[CH:4]=[CH:5][C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:2]=2[N:1]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC2=CC=CC=C12)S
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.5 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Type
|
CUSTOM
|
Details
|
while agitating
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to obtain a uniform mixture
|
Type
|
CUSTOM
|
Details
|
A precipitation product was obtained in 5-10 minutes
|
Duration
|
7.5 (± 2.5) min
|
Type
|
FILTRATION
|
Details
|
The precipitation product was filtrated
|
Type
|
WASH
|
Details
|
rinsed with 1 ml of water
|
Type
|
CUSTOM
|
Details
|
by drying under vacuum
|
Type
|
EXTRACTION
|
Details
|
A non-precipitated reaction mixture was extracted with 25 ml of ethyl acetate twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The separated organic layer was dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
a solvent was removed
|
Type
|
CUSTOM
|
Details
|
a rotatary evaporator under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC2=C(N1)C1=CC=CC=C1C=C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |